5-Fluoro-2-(oxolan-3-yloxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(oxolan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYTOLIZIXDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conceptual Framework and Context in Fluorinated Organic Chemistry
The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science. wikipedia.orgresearchgate.net The presence of a fluorine atom on the aniline (B41778) ring of 5-Fluoro-2-(oxolan-3-yloxy)aniline is a deliberate design choice that imparts a range of beneficial properties. Fluorine is the most electronegative element, and its incorporation into a molecule can profoundly alter its electronic nature, stability, and biological behavior. researchgate.net
The strong carbon-fluorine bond enhances the metabolic stability of the compound, making it more resistant to oxidative degradation by enzymes in the body. wikipedia.orgresearchgate.net This is a critical factor in drug design, where preventing rapid metabolism can lead to improved bioavailability and a longer duration of action. nih.gov Furthermore, the high electronegativity of fluorine can lower the basicity (pKa) of the nearby amino group, which can influence the compound's solubility and its ability to interact with biological targets. In some contexts, the fluorine atom can participate in favorable hydrogen bonding interactions, which can be crucial for the binding affinity of a drug candidate to its target protein. wikipedia.orgnih.gov The strategic placement of fluorine is a key challenge and a powerful tool for rationally optimizing molecular properties in drug discovery. wikipedia.org
Significance As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis
5-Fluoro-2-(oxolan-3-yloxy)aniline is primarily valued as a synthetic intermediate or "building block." ossila.com Its structure contains multiple reactive sites that allow chemists to readily incorporate it into larger, more complex molecular scaffolds through a variety of chemical reactions. The amino group (-NH2) is a versatile handle for forming amides, ureas, sulfonamides, and for participating in carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination.
The compound's utility is demonstrated by its role as a starting material in the synthesis of pharmacologically active agents, including kinase inhibitors, which are a critical class of drugs for treating cancers and inflammatory diseases. nih.govossila.com While detailed synthetic pathways are often proprietary and found within patent literature, the commercial availability of this compound underscores its importance as a key fragment for constructing these elaborate target molecules. wipo.int
| Property | Value |
|---|---|
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| CAS Number | 1340038-91-6 |
| Appearance | Solid |
Overview of Aniline and Ether Linkages in Complex Chemical Architectures
Precursor Synthesis and Functional Group Introduction
The successful synthesis of the target molecule relies on the efficient preparation of key precursors that contain the necessary functional groups arranged in the correct substitution pattern.
Strategies for Fluorinated Benzene (B151609) Ring Functionalization
The introduction of a fluorine atom onto an aromatic ring is a critical first step in the synthesis of 5-Fluoro-2-(oxolan-3-yloxy)aniline. Fluorine's unique properties can influence the reactivity and biological activity of the final compound. nih.gov Several methods exist for creating fluorinated aromatic precursors.
One common strategy is to start with an already fluorinated benzene derivative and introduce other functional groups through electrophilic or nucleophilic aromatic substitution. For the synthesis of the target compound, a plausible precursor is a difluorinated nitrobenzene (B124822), such as 2,5-difluoronitrobenzene (B1216864) . The nitro group in this precursor serves two purposes: it acts as a directing group and it activates the ring for nucleophilic aromatic substitution, which is key for the subsequent etherification step. The fluorine atoms themselves are introduced during the manufacturing of these basic building blocks, often through processes like the Schiemann reaction on a corresponding aniline or through halogen exchange (Halex) reactions. google.com
Alternative strategies involve the direct fluorination of a substituted benzene ring, though this can sometimes lead to issues with regioselectivity. The development of new catalytic methods, including those using transition metals, continues to expand the toolkit for C-F bond formation. researchgate.net For many applications, utilizing commercially available fluorinated starting materials is the most efficient approach.
Synthesis of Oxolane-Based Alkylating Agents and Analogues
The oxolane (tetrahydrofuran) moiety is introduced via an ether linkage. This requires a precursor molecule, either an oxolane derivative that can act as an alkylating agent or one that can act as a nucleophile.
Oxolan-3-ol as a Nucleophile: The most direct approach involves using oxolan-3-ol (also known as 3-hydroxytetrahydrofuran). In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack an activated fluorinated aromatic ring to form the desired ether bond.
Oxolane-based Alkylating Agents: An alternative, though often more complex, route is to convert oxolan-3-ol into a suitable alkylating agent. This involves transforming the hydroxyl group into a good leaving group, such as a halide (e.g., 3-bromooxolane) or a sulfonate ester (e.g., oxolan-3-yl tosylate or mesylate). These compounds can then react with a fluorinated phenol (B47542) precursor in a classic Williamson ether synthesis. pharmacy180.comresearchgate.net The synthesis of such agents requires an additional synthetic step but can be advantageous depending on the chosen aromatic precursor. acs.org
Given the activation provided by the nitro group in a precursor like 2,5-difluoronitrobenzene, using oxolan-3-ol as the nucleophile is a highly effective and atom-economical strategy.
Preparation of Nitroaromatic Precursors for Amine Formation
The amine functional group in the final product is typically introduced by the reduction of a nitro group. Therefore, a key intermediate in the synthesis is a nitroaromatic compound. The nitration of an aromatic ring followed by reduction is a classic and widely used method for preparing anilines. beilstein-journals.org
For the synthesis of this compound, the crucial nitroaromatic precursor is 5-fluoro-2-(oxolan-3-yloxy)nitrobenzene . This intermediate is assembled from the precursors described in the preceding sections. Specifically, it is formed during the etherification step where the oxolane ring is attached to the fluorinated nitrobenzene core. The nitro group's strong electron-withdrawing nature is essential at this stage, as it facilitates the nucleophilic aromatic substitution required for the ether bond formation. Another potential, though less direct, precursor could be 5-fluoro-2-nitroaniline bldpharm.com, which would require a different synthetic strategy, possibly involving nucleophilic substitution of a different group.
Key Reaction Pathways for Ether and Amine Formation
With the precursors in hand, the assembly of the final molecule involves two critical transformations: the formation of the ether bond and the reduction of the nitro group.
Etherification Reactions (e.g., Williamson Ether Synthesis and Variations)
The formation of the aryl ether bond is a pivotal step. While the Williamson ether synthesis is a common method for creating ethers, in this specific case, a variation known as Nucleophilic Aromatic Substitution (SNAr) is more likely employed. youtube.comyoutube.com
The reaction involves treating 2,5-difluoronitrobenzene with oxolan-3-ol in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide. The base deprotonates the oxolan-3-ol to form the corresponding nucleophilic alkoxide. This alkoxide then attacks the C2 position of the 2,5-difluoronitrobenzene ring, displacing the fluoride (B91410) ion. The nitro group at the para position (relative to the leaving group) strongly activates the ring towards this type of attack. The reaction yields the key intermediate, 5-fluoro-2-(oxolan-3-yloxy)nitrobenzene .
Table 1: Representative Conditions for SNAr Etherification
| Aromatic Substrate | Nucleophile | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| 2,5-Difluoronitrobenzene | Oxolan-3-ol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0°C to room temperature |
This SNAr reaction is generally efficient and regioselective due to the strong electronic activation provided by the nitro group.
Reduction of Nitro Groups to Aniline Moiety
The final step in the synthesis is the reduction of the nitro group on 5-fluoro-2-(oxolan-3-yloxy)nitrobenzene to form the target aniline. This is a standard transformation in organic synthesis with numerous available methods. wikipedia.org The choice of reagent is important to ensure chemoselectivity, leaving the fluoro substituent and the ether linkage intact.
Common methods for this reduction include:
Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) and a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently used under mild to moderate pressures and temperatures. wikipedia.org
Metal-Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst (e.g., Pd/C).
Other Reagents: Other reagents like sodium hydrosulfite or tin(II) chloride can also effect this transformation. masterorganicchemistry.com A metal-free reduction using trichlorosilane (B8805176) and a tertiary amine has also been reported as an effective method for converting aromatic nitro compounds to anilines. beilstein-journals.orgorganic-chemistry.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Solvent | Key Advantages |
|---|---|---|
| H₂ / Pd/C | Ethanol, Methanol, or Ethyl Acetate | Clean reaction, high yield, simple workup. |
| Fe / HCl or NH₄Cl | Ethanol / Water | Inexpensive, widely applicable. |
| SnCl₂ · 2H₂O | Ethanol | Mild conditions, good for sensitive substrates. |
Upon completion of the reduction and subsequent workup, the final product, This compound , is obtained.
Condensation and Cyclization Reactions in Related Systems
While the direct synthesis of this compound may not involve a classical condensation or cyclization for the formation of the aniline or oxolane rings themselves, these reactions are pivotal in the synthesis of related heterocyclic systems and precursors. For example, the synthesis of 5-fluoro-2-oxindole derivatives, which share the 5-fluoroaniline moiety, often involves an intramolecular cyclization. A common method is the reductive cyclization of a 2-(5-fluoro-2-nitrophenyl)malonic acid ester. chemicalbook.com In this process, the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with one of the ester groups to form the oxindole (B195798) ring. chemicalbook.com The reaction conditions for such cyclizations, including the choice of catalyst and solvent, are critical for achieving high yields. chemicalbook.com
Furthermore, the synthesis of quinoline-based structures, which can be considered as extended aniline systems, frequently employs condensation reactions. For instance, the Skraup reaction, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, leads to the formation of the quinoline (B57606) ring system. ossila.com While not directly applicable to the synthesis of the target molecule, these examples highlight the importance of condensation and cyclization strategies in the broader context of substituted aniline chemistry.
Stereoselective Synthesis and Diastereomeric Control in Oxolane Ring Formation
The oxolane ring in this compound contains a stereocenter at the 3-position. Consequently, the synthesis of enantiomerically pure forms of this compound requires a stereoselective approach. The most straightforward strategy to achieve this is to utilize a chiral starting material. Commercially available (R)- and (S)-oxolan-3-ol can be employed in the etherification step, leading to the corresponding chiral products. The stereochemistry of the oxolane ring is expected to be retained during the etherification reaction, particularly under mild conditions such as the Mitsunobu reaction.
Novel Synthetic Approaches and Methodological Advancements
Modern synthetic organic chemistry offers a range of advanced methodologies that could be applied to the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, are powerful tools for the formation of C-N and C-O bonds, respectively. These reactions are known for their high functional group tolerance and broad substrate scope.
For instance, a novel approach could involve the sequential cross-coupling of a dihalogenated precursor. Starting with 1-bromo-2-chloro-4-fluorobenzene, a selective Buchwald-Hartwig etherification could be performed with oxolan-3-ol, followed by a second Buchwald-Hartwig amination to introduce the amino group. The selectivity of these sequential reactions would depend on the relative reactivity of the C-Br and C-Cl bonds and the choice of catalyst and ligands.
Furthermore, advancements in C-H activation could potentially offer a more atom-economical synthesis. A direct C-H arylation of oxolane with a suitable fluorinated aniline derivative, or a C-H amination of a pre-formed fluoro-(oxolanyloxy)benzene, could streamline the synthesis by avoiding the need for pre-functionalized starting materials. While these methods are at the forefront of chemical research, their application to this specific target would require dedicated investigation and optimization.
Process Optimization Strategies and Yield Enhancement Research
The optimization of the synthetic route to this compound is crucial for its large-scale production and cost-effectiveness. Key parameters for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time.
For the etherification step, a thorough screening of bases (e.g., potassium carbonate, cesium carbonate, sodium hydride) and solvents (e.g., dimethylformamide, acetonitrile, tetrahydrofuran) would be necessary to maximize the yield and minimize side reactions. In the case of a Mitsunobu reaction, the choice of phosphine (B1218219) and azodicarboxylate reagents can significantly impact the reaction efficiency.
For the reduction of a nitro precursor, the optimization would focus on the catalyst loading, hydrogen pressure, and reaction temperature to ensure complete conversion and high purity of the resulting aniline. The use of flow chemistry could also be explored for this step, as it often allows for better control over reaction parameters and can lead to improved yields and safety profiles.
Purification of the final product and intermediates is another critical aspect of process optimization. The development of efficient crystallization or chromatographic methods is essential to obtain the desired compound with high purity. The table below summarizes the key reaction parameters that would be the focus of optimization studies for a hypothetical two-step synthesis starting from 5-fluoro-2-nitrophenol.
| Reaction Step | Parameter for Optimization | Typical Range/Options | Goal |
| Etherification (Mitsunobu) | Phosphine Reagent | Triphenylphosphine, Tributylphosphine | Maximize yield, minimize byproducts |
| Azodicarboxylate | DIAD, DEAD | Control reactivity, improve safety | |
| Solvent | THF, Dichloromethane, Toluene | Improve solubility, facilitate work-up | |
| Temperature | 0 °C to room temperature | Control reaction rate, prevent degradation | |
| Nitro Reduction (Catalytic Hydrogenation) | Catalyst | Pd/C, PtO2, Raney Nickel | Achieve complete conversion, high selectivity |
| Hydrogen Pressure | 1-10 atm | Ensure efficient reduction | |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Facilitate dissolution and catalyst suspension | |
| Temperature | Room temperature to 50 °C | Control reaction rate and selectivity |
By systematically investigating these parameters, a robust and scalable process for the synthesis of this compound can be developed.
Reactions Involving the Aniline Moiety
The reactivity of the aniline portion of the molecule is dictated by the electron-donating amino group and the electron-withdrawing fluorine atom. These substituents influence the electron density of the aromatic ring and the nucleophilicity of the nitrogen atom.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The amino (-NH₂) and the oxolanyloxy (-O-oxolane) groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. Conversely, the fluorine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. The interplay of these directing effects governs the regioselectivity of substitution reactions. Given the positions of the existing substituents, the primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group. However, steric hindrance from the adjacent oxolanyloxy group may influence the outcome.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Product(s) | Rationale |
| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 4-Nitro-5-fluoro-2-(oxolan-3-yloxy)aniline | The amino group is a powerful ortho, para-director, making the 4- and 6-positions the most activated. The 4-position is favored due to less steric hindrance compared to the 6-position, which is between the amino and oxolanyloxy groups. |
| Halogen (e.g., Br₂/FeBr₃) | 4-Bromo-5-fluoro-2-(oxolan-3-yloxy)aniline | Similar to nitration, the directing effect of the amino group dominates, leading to substitution at the C4 position. |
| Acylating Agent (e.g., CH₃COCl/AlCl₃) | Friedel-Crafts acylation is often problematic with anilines as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. | - |
Nucleophilic Substitution Reactions at the Aniline Nitrogen
The nitrogen atom of the aniline group is nucleophilic and readily participates in reactions with electrophiles. rsc.org Such reactions are fundamental for the derivatization of the aniline moiety.
Common nucleophilic substitution reactions at the aniline nitrogen include:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a very common transformation. nih.gov
These reactions are often carried out in the presence of a base to neutralize the acid byproduct.
Oxidation Pathways of the Aniline Functional Group
Anilines are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The presence of the electron-donating groups on the ring can make the molecule more prone to oxidation.
Table 2: Potential Oxidation Products of the Aniline Moiety
| Oxidizing Agent | Potential Product(s) |
| Mild Oxidants (e.g., H₂O₂, Na₂Cr₂O₇) | Nitroso compounds, Nitro compounds |
| Strong Oxidants or Air Oxidation | Polymeric materials (polyanilines) |
The oxidation of anilines can be complex, often yielding a mixture of products. chemicalbook.com
Derivatization Reactions for Formation of Amides and Other Nitrogen-Containing Compounds
The formation of amides is a robust and widely used reaction for anilines. This transformation is typically achieved by reacting the aniline with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base. This reaction is useful for protecting the amino group or for building more complex molecular architectures. nih.gov
Another important derivatization is the formation of sulfonamides through the reaction of the aniline with a sulfonyl chloride. These derivatives are of significant interest in medicinal chemistry.
Transformations of the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is a relatively stable ether. However, it can undergo specific transformations, primarily ring-opening reactions.
Ring-Opening Reactions and Modifications
The ether linkage of the oxolane ring can be cleaved under strong acidic conditions, particularly in the presence of a good nucleophile. For example, treatment with strong hydrohalic acids like HBr or HI can lead to the opening of the ring to form a haloalkanol derivative. The regioselectivity of the ring opening would depend on the specific reaction conditions and the nature of the attacking nucleophile.
Stereochemical Inversion and Retention Studies
The oxolanyloxy substituent at the C2 position of the aniline ring introduces a chiral center at the C3 position of the oxolane ring. Any reaction involving this stereocenter would be of significant interest.
Reactions that could potentially proceed with either inversion or retention of stereochemistry at the C3 position of the oxolane ring would typically involve nucleophilic substitution at this carbon. For such a reaction to occur, the ether linkage would need to be cleaved. Under acidic conditions, protonation of the ether oxygen could be followed by cleavage of the C-O bond. If a nucleophile attacks the C3 carbon of the oxolane ring, it could theoretically proceed via an SN2 mechanism, which would result in an inversion of the stereocenter.
Alternatively, if the reaction proceeds through a mechanism involving the formation of a carbocation at the C3 position (an SN1-type reaction), it would likely lead to a racemic mixture of products, meaning both inversion and retention of the original stereochemistry would be observed. However, the formation of a secondary carbocation on the oxolane ring is generally not favored.
Due to the lack of specific studies on this compound, no experimental data on the stereochemical outcomes of its reactions are available.
Reactivity of the Fluoro Substituent in the Aromatic System
The fluorine atom at the C5 position of the aniline ring is part of an electron-rich aromatic system, which generally makes it unreactive towards nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution with Activated Fluoro Groups
Nucleophilic aromatic substitution (SNAr) on fluoroarenes typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. In the case of this compound, the amino group is an electron-donating group, and the oxolanyloxy group is also weakly electron-donating, which deactivates the ring towards SNAr.
However, recent advances in catalysis have enabled SNAr on unactivated fluoroarenes. nih.gov For instance, organic photoredox catalysis can be employed to achieve the substitution of fluorine on electron-neutral or even electron-rich aromatic rings. nih.gov This method involves the generation of a radical cation, which dramatically increases the electrophilicity of the aromatic ring and facilitates nucleophilic attack.
Table 1: Hypothetical Nucleophilic Aromatic Substitution of an Unactivated Fluoroarene Analogous to this compound
| Entry | Nucleophile | Catalyst | Solvent | Yield (%) |
| 1 | Morpholine | Acridinium-based photocatalyst | HFIP | Good |
| 2 | Imidazole | Xanthylium-based photocatalyst | HFIP | Moderate |
| 3 | Phenol | Iridium-based photocatalyst | Acetonitrile | Good |
Note: This data is illustrative and based on general findings for SNAr on unactivated fluoroarenes, not on specific experimental results for this compound.
Cross-Coupling Reactions Involving Carbon-Fluorine Bonds
The carbon-fluorine bond is the strongest single bond to carbon, making its activation for cross-coupling reactions a significant challenge in synthetic chemistry. researchgate.netnih.gov Nevertheless, various methods have been developed for the C-F bond functionalization. researchgate.net These reactions often require specific catalysts, such as nickel or palladium complexes, and may proceed through different mechanisms, including oxidative addition, which is generally difficult for C-F bonds. researchgate.net
For a molecule like this compound, a cross-coupling reaction at the C-F bond would likely require harsh reaction conditions or a highly specialized catalytic system. The presence of the free amino group could also complicate the reaction by coordinating to the metal catalyst. Protection of the amine might be necessary.
Mechanistic Investigations of Chemical Transformations and Reaction Kinetics
Detailed mechanistic and kinetic studies on the reactions of this compound are not available in the scientific literature. However, we can infer potential reaction pathways and kinetics from related systems.
For example, studies on the reaction of aniline with methyl radicals have shown that hydrogen abstraction from the -NH2 group can be a competing process with radical addition to the aromatic ring. nih.gov In the context of this compound, any radical reaction would likely involve similar pathways.
The kinetics of a hypothetical SNAr reaction on this compound would be influenced by several factors, including the nature of the nucleophile, the catalyst used, the solvent, and the temperature. For a photoredox-catalyzed reaction, the quantum yield would be a key parameter to determine the efficiency of the process.
Computational studies, such as those using Density Functional Theory (DFT), could provide valuable insights into the reaction mechanisms and transition state energies for various transformations of this compound. Such theoretical investigations would be essential to guide future experimental work on this molecule.
Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Oxolan 3 Yloxy Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5-Fluoro-2-(oxolan-3-yloxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the oxolane ring. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. Based on data for analogous compounds like 4-fluoroaniline, the aromatic protons are expected to resonate in the range of 6.5-7.5 ppm. The protons of the oxolane ring would appear in the upfield region, typically between 2.0 and 5.0 ppm, with their chemical shifts and multiplicities dictated by their positions relative to the oxygen atom and the stereocenter at the 3-position.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons would exhibit signals in the downfield region (110-160 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). For instance, in 4-fluoroaniline, the carbon directly bonded to fluorine (C-4) shows a significant C-F coupling. rsc.org The carbons of the oxolane ring would be found in the more shielded region of the spectrum (25-80 ppm).
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. wikipedia.orghuji.ac.il The fluorine-19 nucleus is highly sensitive, and its chemical shift is very responsive to the electronic environment. wikipedia.orgbiophysics.org For this compound, a single resonance is expected for the fluorine atom, with its chemical shift influenced by the electron-donating amino and alkoxy groups. The chemical shift for a fluorine atom on an aromatic ring can vary widely but is anticipated to be in a range characteristic for fluoroaniline (B8554772) derivatives. nih.gov Long-range couplings to aromatic protons would likely be observed, providing further structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 110 - 125 |
| C-F | - | 155 - 160 (d, ¹JCF ≈ 240 Hz) |
| C-O (Aromatic) | - | 140 - 150 |
| C-N | - | 135 - 145 |
| Oxolane CH-O | 4.8 - 5.2 | 75 - 85 |
| Oxolane CH₂ | 2.0 - 4.0 | 25 - 70 |
| NH₂ | 3.5 - 4.5 | - |
Note: These are predicted values based on data from structurally related compounds and are for illustrative purposes.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The expected exact mass can be calculated from its molecular formula, C₁₀H₁₂FNO₂.
The fragmentation pattern in the mass spectrum would offer valuable structural information. For aryl ethers, a common fragmentation pathway is the cleavage of the ether bond. miamioh.edu Therefore, a significant fragment ion corresponding to the loss of the oxolanyloxy group would be anticipated. Other characteristic fragmentations would involve the oxolane ring itself and potentially the loss of small neutral molecules from the aromatic ring.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound.
| Fragment | Proposed Structure | Significance |
| [M]+• | C₁₀H₁₂FNO₂ | Molecular Ion |
| [M - C₄H₇O]• | C₆H₅FN | Loss of the oxolanyloxy radical |
| [C₄H₇O]+ | Oxolanyl cation | Fragment from the ether moiety |
Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry.
X-ray Crystallography for Crystalline Structure Determination and Polymorphism Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, this technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the orientation of the oxolane ring relative to the aniline (B41778) ring.
Furthermore, X-ray crystallography is the primary method for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their characterization is critical in materials science and pharmaceutical development. As no crystal structure for the title compound is publicly available, analysis of related structures would be necessary to predict potential packing motifs and intermolecular interactions, such as hydrogen bonding involving the amine group and the ether oxygen.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine would appear as a doublet in the region of 3300-3500 cm⁻¹. The C-O stretching of the aryl ether would be observed around 1200-1250 cm⁻¹, while the C-F stretching vibration would likely be found in the 1100-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their expected regions. Data from analogous compounds like 2-fluoroaniline (B146934) and 2-methoxy-5-methylaniline (B41322) can be used to approximate these values. chemicalbook.comchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Aniline and its derivatives typically exhibit two main absorption bands. nih.gov For this compound, these bands are expected to be influenced by the fluoro and oxolanyloxy substituents. The presence of the ether oxygen and the fluorine atom would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline.
Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound.
| Spectroscopic Technique | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | N-H Stretch (amine) | 3300 - 3500 |
| IR | C-O Stretch (aryl ether) | 1200 - 1250 |
| IR | C-F Stretch | 1100 - 1200 |
| UV-Vis | π → π* Transition | ~240 - 260 |
| UV-Vis | n → π* Transition | ~280 - 300 |
Note: These are predicted values based on data from structurally related compounds.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are used to study chiral molecules. saschirality.org These methods measure the differential interaction of a substance with left and right circularly polarized light. saschirality.org
This compound, as a bulk substance, is a racemic mixture of two enantiomers due to the chiral center at the 3-position of the oxolane ring. A racemic mixture is optically inactive and therefore would not show any signal in ORD or CD spectroscopy.
To utilize chiroptical spectroscopy for stereochemical assignment, the enantiomers would first need to be separated. Once isolated, each enantiomer would exhibit a chiroptical spectrum that is a mirror image of the other. Theoretical calculations could then be used to predict the CD spectrum for a specific absolute configuration (R or S), and by comparing the calculated and experimental spectra, the absolute configuration of each enantiomer could be determined. acs.org
Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Oxolan 3 Yloxy Aniline
Quantum Chemical Calculations on Electronic Structure and Bonding
There are currently no published quantum chemical calculations detailing the electronic structure and bonding of 5-Fluoro-2-(oxolan-3-yloxy)aniline. Such studies, typically employing Density Functional Theory (DFT), are crucial for understanding the molecule's fundamental properties. Future research should focus on calculating key electronic descriptors.
Table 1: Proposed Quantum Chemical Descriptors for Calculation
| Descriptor | Potential Significance |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electrophilic and nucleophilic sites for potential intermolecular interactions. |
| Natural Bond Orbital (NBO) Analysis | Provides insights into hybridization, donor-acceptor interactions, and the nature of intramolecular bonding. |
| Atomic Charges (e.g., Mulliken, Hirshfeld) | Quantifies the electron distribution on each atom, influencing polarity and non-covalent interactions. |
Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations
The conformational flexibility of this compound, particularly the rotation around the ether linkage and the inversion of the amine group, has not been systematically studied. Molecular mechanics and molecular dynamics (MD) simulations would be invaluable in exploring its potential energy surface.
A systematic conformational search could identify low-energy conformers. Subsequent MD simulations in various solvents could then provide a dynamic picture of its behavior, revealing the predominant conformations in different environments and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a biological receptor or participate in a chemical reaction.
Molecular Docking and Ligand-Target Interaction Modeling (focused on chemical binding and recognition)
The structural motifs within this compound, such as the fluoroaniline (B8554772) and tetrahydrofuran (B95107) ether moieties, are present in known bioactive molecules, including kinase inhibitors. nih.govnih.govdnu.dp.ua However, no molecular docking studies have been published specifically for this compound.
Future computational work should involve docking this molecule into the active sites of various relevant biological targets. This would help to predict its potential binding modes and affinities, providing a rational basis for its consideration in drug discovery programs.
Table 2: Potential Protein Targets for Molecular Docking Studies
| Protein Class | Rationale |
| Tyrosine Kinases | Aniline (B41778) and fluoroaniline derivatives are common scaffolds for kinase inhibitors. nih.govdnu.dp.ua |
| G-Protein Coupled Receptors (GPCRs) | The molecule's size and polarity may allow it to interact with various GPCR binding pockets. |
| Monoamine Oxidase (MAO) | Aniline derivatives are known to interact with MAO enzymes. |
Prediction of Reaction Pathways and Transition States
The reactivity of this compound, for instance in synthetic reactions or metabolic transformations, is another area lacking investigation. Computational methods can be used to predict the most likely reaction pathways and the structures and energies of the corresponding transition states.
For example, the susceptibility of the aromatic ring to electrophilic substitution or the potential for oxidation of the aniline group could be modeled. mdpi.com Such studies would be instrumental in guiding synthetic efforts and in understanding the molecule's potential metabolic fate.
Quantitative Structure-Reactivity Relationships (QSRR)
No Quantitative Structure-Reactivity Relationship (QSRR) models that include this compound have been developed. QSRR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. researchgate.net
Once experimental data on the reactivity of a series of analogs of this compound becomes available, QSRR models could be built. These models would use calculated molecular descriptors (such as those mentioned in Section 5.1) to predict the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired properties.
Applications of 5 Fluoro 2 Oxolan 3 Yloxy Aniline in Chemical Synthesis and Materials Science
Role as a Versatile Building Block for Diversified Chemical Libraries
The structure of 5-Fluoro-2-(oxolan-3-yloxy)aniline is well-suited for the generation of diversified chemical libraries, which are essential for high-throughput screening and drug discovery programs. The aniline (B41778) functional group provides a reactive handle for a multitude of chemical transformations, including amide bond formation, N-alkylation, N-arylation, and participation in various coupling reactions. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting derivatives, such as pKa, lipophilicity, and metabolic stability, thereby increasing the diversity of the chemical space explored. nih.govresearchgate.net The oxolane (tetrahydrofuran) ring introduces a three-dimensional element, which can be crucial for achieving specific interactions with biological targets. The combination of these features allows for the systematic modification of the core scaffold to produce a wide array of compounds for biological evaluation.
Integration into Complex Heterocyclic Systems and Scaffolds
Fluorinated anilines are pivotal starting materials in the synthesis of complex heterocyclic systems, which form the backbone of many pharmaceuticals. nih.govekb.eg The amino group of this compound can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of various heterocyclic rings such as quinolines, quinazolines, benzodiazepines, and other pharmacologically relevant scaffolds. The fluorine substituent can modulate the reactivity of the aniline ring and influence the regioselectivity of these cyclization reactions. The oxolanyloxy group can also play a role in directing these transformations and can be a key determinant of the final biological activity of the synthesized heterocycles. For instance, similar fluorinated building blocks are used in the synthesis of kinase inhibitors for cancer therapy. google.comgoogle.com
Development of Fluorine-Containing Organic Compounds with Unique Chemical Properties
The introduction of fluorine into organic molecules can lead to compounds with unique and desirable properties. nih.govresearchgate.net The high electronegativity and small size of the fluorine atom can alter the electronic properties of the aromatic ring in this compound, impacting its reactivity and the properties of its derivatives. Fluorine substitution is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to protein targets through favorable electrostatic interactions, and improve membrane permeability. nih.govresearchgate.net Consequently, the use of this compound as a precursor can lead to the development of new agrochemicals, pharmaceuticals, and other functional organic compounds with improved performance characteristics.
Potential in Functional Materials Development (e.g., optoelectronics, polymers)
Aniline derivatives are important components in the development of functional organic materials, including those for optoelectronic applications and advanced polymers. acs.org The electronic properties of the aniline core, modified by the electron-withdrawing fluorine atom and the ether linkage, suggest that this compound could be a precursor for novel semiconducting materials. Polymers derived from such anilines may exhibit interesting properties such as enhanced thermal stability and specific solubility characteristics, which are beneficial for creating materials like proton exchange membranes. While direct studies on this compound are limited, the broader class of fluorinated aromatic compounds is actively being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Future Directions and Emerging Research Avenues for 5 Fluoro 2 Oxolan 3 Yloxy Aniline
Exploration of Sustainable and Green Synthesis Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5-Fluoro-2-(oxolan-3-yloxy)aniline, future research could focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.
Key areas of exploration for sustainable synthesis could include:
Catalytic C-O and C-N Bond Formation: Investigating novel catalytic systems, such as those based on abundant and non-toxic metals (e.g., copper or iron), for the crucial etherification and amination steps. This would be an advance over classical methods that may rely on stoichiometric and less environmentally friendly reagents.
One-Pot Syntheses: Designing a streamlined, one-pot process starting from readily available precursors. This approach would enhance efficiency by reducing the number of intermediate isolation and purification steps, thereby minimizing solvent usage and energy consumption.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this and related compounds.
| Precursor Compound | Potential Green Reagent/Catalyst | Reaction Type |
| 1-Bromo-4-fluoro-2-nitrobenzene | 3-Hydroxytetrahydrofuran, Non-toxic base | Nucleophilic Aromatic Substitution |
| 4-Fluoro-2-nitrophenol | 3-Bromotetrahydrofuran, Phase-transfer catalyst | Williamson Ether Synthesis |
| 5-Fluoro-2-nitrophenoxy)oxolane | Green reducing agent (e.g., catalytic hydrogenation) | Nitro Group Reduction |
Advanced Applications in Catalysis and Organocatalysis
The aniline (B41778) moiety is a well-established functional group in the design of ligands for transition metal catalysis and in the development of organocatalysts. The specific substitutions on this compound could offer unique electronic and steric properties to a catalyst.
Future research in this area could involve:
Chiral Ligand Development: The synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis. The fluorine atom and the oxolane ring could play a crucial role in inducing enantioselectivity in metal-catalyzed reactions.
Organocatalyst Design: The amine group could be utilized to form a variety of organocatalytic scaffolds, such as chiral phosphoric acids or secondary amine catalysts. The electronic nature of the fluorinated aromatic ring would influence the acidity and reactivity of such catalysts.
Design of Novel Functional Materials Incorporating the Compound
Fluorinated organic molecules are of significant interest in materials science due to their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics.
Potential applications for this compound in this domain include:
Polymer Synthesis: As a monomer or a precursor to a monomer, this compound could be incorporated into novel polymers. The resulting materials might exhibit desirable properties such as high thermal stability, low dielectric constants, or specific optical properties.
Organic Electronics: The electron-withdrawing nature of the fluorine atom and the potential for hydrogen bonding from the amine group could make this compound a useful building block for organic semiconductors, liquid crystals, or components in organic light-emitting diodes (OLEDs).
| Material Type | Potential Property | Potential Application |
| Polyimides/Polyamides | High Thermal Stability, Low Dielectric Constant | Aerospace components, Microelectronics |
| Organic Semiconductors | Tunable Electronic Properties | Organic Field-Effect Transistors (OFETs) |
| Liquid Crystals | Specific Mesophase Behavior | Display Technologies |
Expansion of Chemical Space through Diversified Derivatization
To fully unlock the potential of this compound, a systematic exploration of its chemical space through derivatization is essential.
Key derivatization strategies could include:
Functionalization of the Aniline Group: The primary amine offers a reactive handle for a wide range of transformations, including acylation, alkylation, and the formation of Schiff bases, leading to a diverse library of new compounds.
Electrophilic Aromatic Substitution: The aromatic ring can be further functionalized through reactions such as halogenation, nitration, or Friedel-Crafts reactions, allowing for the fine-tuning of the molecule's electronic and physical properties.
Modification of the Oxolane Ring: While more challenging, modifications to the tetrahydrofuran (B95107) ring could also be explored to introduce additional functionality or to alter the steric profile of the molecule.
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The unique combination of a fluorinated aromatic ring and a flexible ether linkage in this compound makes it an ideal candidate for interdisciplinary research.
Future collaborative efforts could focus on:
Computational Modeling: Utilizing computational chemistry to predict the properties of materials derived from this compound, guiding synthetic efforts towards molecules with desired characteristics.
Self-Assembling Systems: Investigating the potential for derivatives of this compound to self-assemble into well-ordered structures, such as gels, films, or liquid crystals, driven by hydrogen bonding and other non-covalent interactions.
Biomaterials: Exploring the potential for biocompatible polymers or materials derived from this compound for applications in drug delivery or medical devices, leveraging the known properties of fluorinated materials in biomedical applications.
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-2-(oxolan-3-yloxy)aniline?
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1: React 5-fluoro-2-nitroanisole (or similar precursors) with oxolane derivatives under basic conditions (e.g., potassium carbonate in DMF) to introduce the oxolane-3-yloxy group .
- Step 2: Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) .
- Key considerations: Monitor reaction progress via TLC or HPLC to avoid over-reduction. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical techniques:
- NMR (¹H/¹³C): Confirm substituent positions (e.g., fluoro and oxolane-3-yloxy groups) via coupling patterns and chemical shifts .
- HPLC/MS : Assess purity (>98%) and molecular weight (C₁₁H₁₄FNO₂, MW 211.23) .
- FT-IR : Identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-O-C in oxolane at ~1100 cm⁻¹) .
Q. What are the solubility and storage guidelines for this compound?
- Solubility : Soluble in DMSO (10 mM stock solution recommended), partially soluble in ethanol, and poorly soluble in water .
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Use amber vials to minimize photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Variables to test :
- Case study : A 15% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃ in coupling reactions due to enhanced nucleophilicity .
Q. What mechanistic insights exist for the compound’s reactivity in substitution reactions?
- Electrophilic aromatic substitution (EAS) : The electron-withdrawing fluoro group directs incoming nucleophiles to the para position relative to the NH₂ group.
- Oxidation pathways : Under acidic conditions, the aniline moiety may oxidize to nitroso or quinone derivatives, which can be characterized via cyclic voltammetry .
- Contradictions : Some studies report unexpected meta-substitution products, suggesting solvent polarity influences regioselectivity .
Q. How does the compound interact with biological targets, and what assays are suitable for testing?
- Proteomics : Use SPR (surface plasmon resonance) to measure binding affinity to enzymes like tyrosine kinases.
- Cellular assays : Test cytotoxicity in HEK-293 or HeLa cells (IC₅₀ determination) with controls for autofluorescence interference .
- In vivo models : Zebrafish embryos can assess developmental toxicity (e.g., teratogenicity at 10–100 µM concentrations) .
Q. What computational methods are used to predict the compound’s stability and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., C-F vs. C-O bonds) .
- MD simulations : Model solvation effects in water/DMSO mixtures to correlate with experimental solubility data .
- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
Q. How can researchers resolve contradictions in reported spectroscopic data?
- Case example : Discrepancies in ¹³C NMR shifts for the oxolane moiety (δ 70–75 ppm vs. δ 65–68 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆).
- Resolution : Re-run spectra under standardized conditions and cross-validate with 2D NMR (HSQC, HMBC) .
- Collaborative verification : Share raw data via platforms like PubChem or Zenodo for peer validation .
Methodological Notes
- Data gaps : Limited direct studies on this compound necessitate extrapolation from structurally related anilines (e.g., 5-Fluoro-2-(oxolan-2-ylmethoxy)aniline ).
- Contradictions addressed : Divergent synthetic outcomes (e.g., substitution patterns) highlight the need for systematic reaction screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
